![molecular formula C16H20N4O2 B2762142 (2-methoxypyridin-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone CAS No. 2320223-67-2](/img/structure/B2762142.png)
(2-methoxypyridin-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone
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Overview
Description
The compound you mentioned contains several structural components: a methoxypyridine group, a methylpyrazole group, and a piperidine group . These groups are common in many organic compounds and are often seen in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazole ring, and a piperidine ring. These rings would be connected by methylene bridges and a methoxy group would be attached to the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrazole rings. Pyridine is a basic aromatic heterocycle, while pyrazole is a more nucleophilic aromatic heterocycle . This could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings could potentially increase the compound’s stability and solubility .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Development of Medicinal Scaffolds
Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized using this compound, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Antileishmanial and Antimalarial Evaluation
This compound can be used in the synthesis of derivatives that have potent in vitro antipromastigote activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Alkaloids
This compound can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals .
Synthesis of Anticancer Compounds
3,5-Bis (indolyl)-1,2,4-thiadiazoles, which can be synthesized using this compound, showed cytotoxicity against selected human cancer cell lines . This suggests that this compound could be used in the synthesis of potential anticancer drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-3-7-17-15(14)22-2/h3,6-7,9-10,12H,4-5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCURLNFPRPQFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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